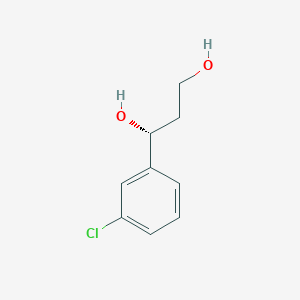

(R)-1-(3-chlorophenyl)propane-1,3-diol

Description

(R)-1-(3-Chlorophenyl)propane-1,3-diol is a chiral diol derivative characterized by a chlorinated aromatic ring at the 1-position and hydroxyl groups at the 1- and 3-positions of the propane backbone. Its stereochemistry (R-configuration) is critical for biological activity and synthetic applications, particularly in prodrug development. For example, the (S)-enantiomer of this compound has been utilized in the synthesis of adefovir HepDirect phosphonate prodrugs, where stereochemical control influences isomer ratios (cis:trans = 55:45 to 60:40) and pharmacological efficacy .

The compound’s synthesis often involves peptidic coupling conditions, followed by chromatographic separation and fractional crystallization to isolate isomers . Its structural features, including the chloro substituent and diol functionality, enable interactions with enzymes and receptors, making it a valuable intermediate in medicinal chemistry and lignin degradation studies.

Properties

IUPAC Name |

(1R)-1-(3-chlorophenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGRFGFLZJIODS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Process

The ring-opening of enantiomerically pure epoxides represents a robust route to chiral diols. Adapted from the method in CN104844421A , this approach involves synthesizing (S)-1-(3-chlorophenyl)propylene oxide as the starting material. Under acidic conditions (e.g., sulfuric acid), water performs a nucleophilic attack on the epoxide, leading to ring-opening and formation of the diol. The stereochemical outcome is retained due to the configuration of the starting epoxide, yielding (R)-1-(3-chlorophenyl)propane-1,3-diol with >99% enantiomeric excess (ee).

Key Steps :

-

Epoxide Synthesis : (S)-1-(3-chlorophenyl)propylene oxide is prepared via Sharpless epoxidation of 1-(3-chlorophenyl)propene using titanium tetraisopropoxide and a chiral tartrate ligand.

-

Ring-Opening : The epoxide is treated with water and sulfuric acid at 100–110°C for 6–8 hours.

-

Neutralization and Purification : Sodium hydroxide neutralizes excess acid, followed by vacuum distillation (30–35 Pa, 125–128°C) to isolate the diol.

Advantages :

-

High chiral purity (99.5% ee).

-

Scalable for industrial production.

Limitations :

-

Requires enantiopure epoxide, which adds synthetic steps.

Asymmetric Dihydroxylation

Sharpless Dihydroxylation Protocol

This method employs the Sharpless asymmetric dihydroxylation to install vicinal diols with precise stereochemistry. Starting from 1-(3-chlorophenyl)propene, the reaction uses an AD-mix (containing osmium tetroxide, a chiral ligand like hydroquinidine, and oxidizing agents) to yield the diol.

Reaction Conditions :

-

Temperature: 0–5°C.

-

Solvent: tert-butanol/water.

-

Ligand: Hydroquinidine 1,4-phthalazinediyl diether (HQD-PHAL).

Outcome :

Purification :

-

Column chromatography (silica gel, ethyl acetate/hexane) removes osmium residues.

Challenges :

-

Osmium tetroxide toxicity necessitates stringent safety measures.

Biocatalytic Reduction

Enzymatic Reduction of Prochiral Ketones

Ketoreductases (KREDs) selectively reduce 3-chlorophenylpropanedione to the (R)-diol. For example, KRED-101 from Lactobacillus kefir catalyzes the reduction in aqueous buffer with NADPH cofactor recycling.

Optimized Parameters :

-

pH: 7.0–7.5.

-

Temperature: 30–35°C.

-

Substrate loading: 10–15 g/L.

Performance :

Advantages :

-

Environmentally benign (aqueous solvent, mild conditions).

-

Avoids toxic metal catalysts.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 1-(3-chlorophenyl)propane-1,3-diol is resolved using (-)-menthoxyacetic acid as a chiral resolving agent. The (R)-enantiomer forms a less-soluble diastereomeric salt, which is isolated via crystallization.

Procedure :

-

Racemic diol and resolving agent are dissolved in ethanol.

-

Crystallization at -20°C enriches the (R)-salt.

-

Free diol is liberated via base treatment.

Efficiency :

Drawbacks :

-

Low yield due to equilibrium limitations.

Comparative Analysis of Methods

Critical Considerations in Purification

Post-synthesis purification often determines final product quality. The WO2004099110A1 patent highlights base treatment (e.g., NaOH) followed by vacuum distillation to remove carbonyl impurities, which cause coloration in downstream polymers. For this compound, analogous steps—heating with KOH (110–120°C, 2 h) and fractional distillation—reduce Hazen color number to <100 APHA .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (R)-1-(3-chlorophenyl)propane-1,3-diol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: 3-chlorophenylacetone or 3-chlorobenzaldehyde.

Reduction: Various alcohol derivatives.

Substitution: Hydroxyl or amine-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁ClO₂

- Molecular Weight : 186.64 g/mol

- Storage Conditions : Recommended to be stored in a dry environment at temperatures below -20°C.

Medicinal Chemistry Applications

Bioactive Compound Development

(R)-1-(3-chlorophenyl)propane-1,3-diol has been identified as a precursor for synthesizing bioactive compounds. Research indicates that derivatives of 1,3-propanediol can exhibit therapeutic effects in treating various diseases, including diabetes and asthma . The compound's structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Anti-inflammatory Properties

A study explored the anti-inflammatory effects of this compound derivatives. The findings suggested that certain modifications could lead to compounds with improved efficacy in reducing inflammation markers in vitro . This positions the compound as a potential candidate for developing new anti-inflammatory drugs.

Food Science Applications

Formation of Chloropropanediols in Processed Foods

Research has investigated the formation of chloropropanediols, including 3-chloropropane-1,2-diol (3-MCPD), during food processing. This compound is relevant in understanding the pathways leading to the formation of these compounds under high-temperature conditions . The study analyzed various food matrices and highlighted the importance of controlling processing conditions to minimize harmful byproducts.

| Food Matrix | Chloropropanediol Formation (µmol/mol) |

|---|---|

| Lecithin | 9.7 |

| Diacylglycerols | 5.1 |

| Glycerol | 4.7 |

| Triacylglycerols | 3.1 |

| Monoacylglycerols | 2.9 |

Enzymatic Applications

Enzyme Catalysis

The compound has been utilized in enzymatic reactions where specific enzymes convert it into valuable products. For instance, an enzyme from Trichosporon fermentans has been shown to convert related compounds into (R)-1-phenyl-1,3-propanediol efficiently . This enzymatic pathway highlights the potential for using this compound in biocatalysis for producing chiral alcohols.

Mechanism of Action

The mechanism of action of (R)-1-(3-chlorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The chlorophenyl group can engage in hydrophobic interactions with proteins, while the propanediol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Lignin Degradation

Several propane-1,3-diol derivatives serve as lignin model compounds. Key examples include:

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (compound 1): Degraded by Pseudomonas acidovorans for lignin biodegradation. The methoxy groups enhance solubility and microbial recognition .

- 2-(3,5-Difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF): Used to study β-O-4 bond cleavage in lignin. Fluorine tags facilitate tracking degradation products via 3,5-difluorophenol release .

- 2-(Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)propane-1,3-diol (SG): Exhibits slower degradation kinetics than its guaiacyl counterpart (VG), highlighting the role of aromatic substitution patterns in reactivity .

Key Differences :

- Substituent Effects : Chloro groups in (R)-1-(3-chlorophenyl)propane-1,3-diol confer electrophilicity, enhancing interactions with nucleophilic sites in enzymes. Methoxy and fluorine substituents in lignin models improve solubility and stability under alkaline conditions .

- Biological Activity : While lignin models are metabolized by bacteria for carbon utilization , this compound is tailored for prodrug activation in humans .

Natural Product Derivatives

Natural isolates from Taxus cuspidata (Korean yew) include:

Comparison Table :

Pharmaceutical Derivatives

- (R,R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A chloramphenicol precursor with a nitro group instead of chlorine. The amino group at C2 enables antibiotic activity, unlike the hydroxyl groups in the target compound .

- Bupropion intermediates: 2-Amino-1-(3-chlorophenyl)-1-propanone shares the 3-chlorophenyl motif but lacks diol functionality, emphasizing the role of hydroxyl groups in hydrogen bonding .

Research Findings :

- Stereochemical Impact : Erythro isomers of lignin models degrade 4x faster than threo isomers due to steric effects . Similarly, (R)-enantiomers of chlorophenyl-diols exhibit higher binding affinity in drug-target interactions .

- Synthetic Yields : The highest reported yield for this compound is ~60% via peptidic coupling, whereas lignin model compounds achieve >80% purity via alkaline treatments .

Biological Activity

(R)-1-(3-Chlorophenyl)propane-1,3-diol is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C₉H₁₁ClO₂

- Molecular Weight : 186.64 g/mol

- Chirality : The compound possesses a chiral center, which contributes to its distinct biological activities.

Antiviral Properties

Research indicates that this compound exhibits potential antiviral activity against various viruses. Notably, studies have shown efficacy against:

- Influenza A

- Herpes Simplex Virus Type 1 (HSV-1)

These findings suggest that the compound may interfere with viral replication mechanisms, although the exact pathways remain to be elucidated.

Antibacterial and Antifungal Activities

The compound has been evaluated for its antibacterial and antifungal properties. Comparative studies indicate:

| Compound | Activity Type | MIC (mg/mL) | Notable Pathogens |

|---|---|---|---|

| This compound | Antibacterial | 0.01 - 0.025 | Staphylococcus aureus, E. coli |

| (S)-1-(3-Chlorophenyl)propane-1,3-diol | Antifungal | 0.005 - 0.020 | Candida albicans |

The minimum inhibitory concentration (MIC) values demonstrate that both enantiomers possess significant antimicrobial activity, with (R)-enantiomer showing particular promise against Gram-positive bacteria .

The biological activity of this compound is believed to be linked to its structural features:

- Hydroxyl Groups : The presence of hydroxyl groups enhances hydrogen bonding capabilities, facilitating interactions with biological targets.

- Chlorophenyl Group : The chlorinated aromatic ring may contribute to lipophilicity, allowing better membrane permeability and interaction with cellular components.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. Key methods include:

- Asymmetric Synthesis via Chiral Catalysis : Utilizing chiral catalysts to achieve high enantiomeric purity.

- Wittig Reaction : A method involving the reaction of phosphonium ylides with aldehydes to form alkenes.

- Reduction Reactions : Employing reducing agents on suitable precursors to yield the desired diol structure.

These methods not only ensure high yields but also maintain the stereochemical integrity of the compound .

Case Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of this compound against HSV-1, results indicated a dose-dependent reduction in viral titers. The compound demonstrated significant inhibition at concentrations as low as 0.01 mg/mL after 48 hours of treatment.

Case Study 2: Antibacterial Activity

A study assessing the antibacterial properties against Staphylococcus aureus revealed that treatment with this compound resulted in a complete inhibition of bacterial growth within 24 hours at an MIC of 0.01 mg/mL. This supports its potential use as a therapeutic agent in treating bacterial infections .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (R)-1-(3-chlorophenyl)propane-1,3-diol with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective reduction of a ketone intermediate, such as 1-(3-chlorophenyl)propane-1,3-dione, using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic approaches. For example, asymmetric hydrogenation with Ru-BINAP catalysts can achieve high enantiomeric excess (ee) . Solvent selection (e.g., ethanol or methanol) and temperature optimization are critical to minimize racemization . Post-synthesis purification via chiral chromatography or recrystallization ensures enantiopurity .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, identifies diastereotopic protons and coupling constants indicative of stereochemistry. For example, vicinal coupling constants (-values) between the hydroxyl-bearing carbons can differentiate erythro and threo configurations . Chiral High-Performance Liquid Chromatography (HPLC) with a cellulose-based column (e.g., Chiralcel OD-H) is used to validate enantiomeric purity by comparing retention times with known standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent dermal/ocular exposure. Store the compound in airtight, light-resistant containers at 2–8°C to avoid degradation . In case of accidental exposure, rinse affected areas with water for 15 minutes and consult a toxicology report for compound-specific antidotes .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The (R)-configuration introduces steric hindrance near the hydroxyl groups, affecting coordination with transition-metal catalysts (e.g., Pd or Ni). For Suzuki-Miyaura couplings, enantioselectivity can be enhanced by optimizing ligand-metal complexes (e.g., SPhos or XPhos) and reaction solvents (e.g., THF vs. DMF). Kinetic studies using in-situ IR spectroscopy can monitor reaction progress and identify stereochemical bottlenecks .

Q. What analytical strategies resolve contradictions in kinetic data during oxidative degradation studies of this compound?

- Methodological Answer : Contradictions in degradation rates (e.g., pseudo-first-order vs. zero-order kinetics) can arise from competing pathways (e.g., autoxidation vs. enzymatic cleavage). Use High-Resolution Mass Spectrometry (HRMS) to identify degradation intermediates and Isotope-Labeled Kinetic Studies (e.g., -labeling) to trace oxygen incorporation pathways . Multivariate statistical analysis (e.g., PCA) of time-resolved data clarifies dominant degradation mechanisms .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., enzymes). Molecular docking simulations (using AutoDock Vina) evaluate binding affinities to receptors like G-protein-coupled receptors (GPCRs). Validate predictions with in vitro assays (e.g., IC measurements) against target proteins .

Q. What role does this compound play in lignin depolymerization studies?

- Methodological Answer : As a β-O-4 lignin model compound, it mimics native lignin’s ether linkages. Alkaline oxidative cleavage (e.g., using O/NaOH systems) generates phenolic fragments, monitored via GC-MS. Compare degradation rates of erythro vs. threo diastereomers to elucidate stereochemical effects on bond cleavage efficiency .

Methodological Notes

- Stereochemical Analysis : Chiral derivatization agents (e.g., Mosher’s acid chloride) enhance NMR sensitivity for stereochemical assignments .

- Degradation Studies : Use quartz reactors for UV-light-mediated degradation experiments to avoid interference from glassware .

- Safety Compliance : Follow IARC Group 2B guidelines for handling brominated analogs, which share similar persistence profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.